![molecular formula C8H13ClO3S B2681573 6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride CAS No. 2137810-94-5](/img/structure/B2681573.png)

6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

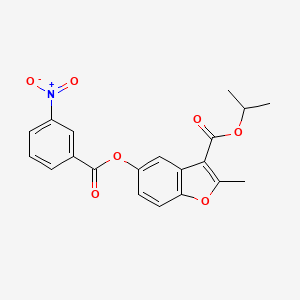

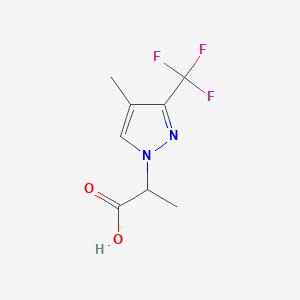

“6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride” is a chemical compound with the IUPAC name ((1S,2S,5S)-6-oxabicyclo [3.2.1]octan-2-yl)methanesulfonyl chloride . It has a molecular weight of 224.71 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClO3S/c9-13(10,11)5-6-1-2-8-3-7(6)4-12-8/h6-8H,1-5H2 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

-

Synthesis of 8-oxabicyclo[3.2.1]octanes

- Application : This compound is used in the synthesis of 8-oxabicyclo[3.2.1]octanes .

- Method : A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed .

- Results : This method allows the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .

-

- Application : 2-Azabicyclo [3.2.1]octanes, which are nitrogen-containing heterocycles, have significant potential in the field of drug discovery .

- Method : This core has been applied as a key synthetic intermediate in several total syntheses .

- Results : Their unique structure can make them a challenging scaffold to acquire .

-

Development of Diverse Oxabicyclo[3.2.1]octane Scaffolds

- Application : This compound is used in the development of divergent synthetic processes to produce assortments of skeletally diverse and densely functionalized oxabicyclo[3.2.1]octane scaffolds .

- Method : The specific methods used in these processes can vary widely, but they generally involve complex organic synthesis techniques .

- Results : These processes result in the production of a wide variety of oxabicyclo[3.2.1]octane scaffolds, which can be used in further chemical reactions .

-

Synthesis of Tropane Alkaloids

- Application : The 8-azabicyclo [3.2.1]octane scaffold, which can be synthesized using this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

- Method : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Results : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Safety And Hazards

Propriétés

IUPAC Name |

6-oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)5-6-1-2-8-3-7(6)4-12-8/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLDFNBEAUOVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)

![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)

![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)

![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681507.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)